N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide
Description
This compound features an ethanediamide (oxamide) backbone with two distinct substituents:
- Aryl groups: A 4-(dimethylamino)phenyl moiety and a 2,4-dimethylphenyl group.
- Piperazine derivative: A 4-methylpiperazine linked via an ethyl chain.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-18-6-11-22(19(2)16-18)27-25(32)24(31)26-17-23(30-14-12-29(5)13-15-30)20-7-9-21(10-8-20)28(3)4/h6-11,16,23H,12-15,17H2,1-5H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDCAODSUVKBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate compound.
Coupling reaction: The intermediate is then coupled with 2,4-dimethylphenylamine under controlled conditions to form the desired ethanediamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide oxide, while reduction may produce N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide hydride.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
Below is a comparative analysis of structurally related compounds:
Aryl Group Modifications
- Dimethylamino vs. Methoxy (): The target compound’s dimethylamino group is electron-donating, enhancing solubility and π-π stacking in hydrophobic pockets. In contrast, methoxy groups (as in ) may reduce metabolic oxidation but limit electronic interactions .
Piperazine Derivatives
- 4-Methylpiperazine vs. Benzoyl-piperazine () : The methyl group in the target compound may improve metabolic stability compared to benzoyl-substituted piperazines, which are prone to enzymatic cleavage .
- Piperazine in Kinase Inhibitors () : Piperazine is a common motif in kinase inhibitors (e.g., EGFR inhibitors in ). The target compound’s piperazine-ethyl linkage may mimic binding modes seen in kinase-targeting drugs .
Backbone Flexibility
- Ethanediamide vs.
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 454.5 g/mol. The structure features a dimethylamino group, a piperazine ring, and an ethanediamide backbone, contributing to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
The compound's mechanism of action is primarily through its interaction with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to potential antimicrobial effects. Similar compounds have shown activity against viral proteins and ion channels, suggesting therapeutic applications in treating infections and managing pain.
Antimicrobial Properties
Studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
- Antifungal Activity : Preliminary tests indicate potential antifungal properties, making it a candidate for further development in treating fungal infections.
Case Studies
- COVID-19 Treatment Potential : In a study exploring multi-drug therapies for COVID-19, compounds similar to this compound were identified as potential inhibitors of the interaction between the S-protein of SARS-CoV-2 and the ACE2 receptor. This suggests a role in disrupting viral entry into host cells .
- Inhibition of Enzymatic Activity : A recent investigation highlighted the compound's ability to inhibit specific proteases involved in viral replication processes, showcasing its potential as an antiviral agent.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Binding Affinity : Molecular dynamics simulations suggest that the compound has a strong binding affinity for target proteins involved in disease progression.
- Synergistic Effects : When used in combination with other therapeutic agents, it may enhance efficacy through synergistic mechanisms.
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Use deuterated solvents (e.g., CDCl₃) for NMR characterization to confirm structural integrity .
Basic: How is the compound structurally characterized post-synthesis, and what analytical techniques are essential?
Answer:
Primary Techniques :
- ¹H/¹³C NMR Spectroscopy : Assign peaks to confirm hydrogen environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and aromatic/amide carbons .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray Crystallography (if applicable): Resolve bond angles and stereochemistry for solid-state analysis .
Q. Methodological Protocol :
- For NMR, use 400–600 MHz instruments with deuterated DMSO or CDCl₃.
- For MS, employ electrospray ionization in positive/negative ion modes .
Advanced: How can reaction conditions be optimized to improve synthesis yield, and what data-driven strategies are effective?
Answer:
Optimization Strategies :
- Temperature Gradients : Test reactions at 25°C, 50°C, and reflux to identify ideal conditions for amide bond formation .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to enhance solubility of intermediates .
- Catalyst Selection : Evaluate bases (e.g., triethylamine vs. DBU) to accelerate substitution reactions .
Q. Validation :
- Compare docking scores with experimental IC₅₀ values.
- Use free energy perturbation (FEP) to predict ΔG of binding .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal Stability : Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Avoid aqueous buffers at pH >8 to prevent amide bond hydrolysis .
- Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC every 7 days .
Advanced: How does the compound’s stereochemistry influence its pharmacological profile?
Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Activity Comparison : Test R vs. S configurations in receptor binding assays (e.g., Ki differences >10-fold indicate stereospecificity) .
Example :
If the (R)-enantiomer shows higher D3 receptor affinity, synthesize enantiopure batches via asymmetric catalysis (e.g., Evans oxazolidinones) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
